,5-Dibromothiophene-2-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of various thiophene derivatives. Its unique structure with two bromine atoms at positions 3 and 5 and a carboxylic acid group at position 2 allows for versatile functionalization through various chemical reactions. Studies have demonstrated its effectiveness in synthesizing diverse thiophene-based compounds, including:
The research exploring the potential applications of 3,5-dibromothiophene-2-carboxylic acid and its derivatives is ongoing. Some promising areas of investigation include:
3,5-Dibromothiophene-2-carboxylic acid is an organic compound with the molecular formula CHBrOS and a molecular weight of approximately 285.94 g/mol. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, substituted with two bromine atoms at the 3 and 5 positions and a carboxylic acid group at the 2 position. Its structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
Several synthetic routes have been explored for the preparation of 3,5-dibromothiophene-2-carboxylic acid:
3,5-Dibromothiophene-2-carboxylic acid has potential applications in:
Interaction studies involving 3,5-dibromothiophene-2-carboxylic acid are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Such studies help elucidate the mechanism of action for any observed biological activity and guide further development .
Several compounds share structural similarities with 3,5-dibromothiophene-2-carboxylic acid. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Thiophene-2-carboxylic acid | Thiophene ring with one carboxyl group | Less halogenated; lower reactivity |
3-Bromothiophene-2-carboxylic acid | One bromine atom | Similar applications but potentially less potent |
3,4-Dibromothiophene-2-carboxylic acid | Two bromine atoms at different positions | Different electronic properties affecting reactivity |
The unique feature of 3,5-dibromothiophene-2-carboxylic acid lies in its specific substitution pattern that may enhance its biological activity compared to other thiophenes .
This compound's unique structure contributes to its distinct reactivity and potential applications across various scientific fields. Further research into its properties could yield valuable insights into its utility in both synthetic and medicinal chemistry.
3,5-Dibromothiophene-2-carboxylic acid (CAS: 7311-68-4) is a halogenated heterocyclic compound with the molecular formula C₅H₂Br₂O₂S and a molecular weight of 285.94 g/mol. Its IUPAC name reflects the substitution pattern: two bromine atoms at positions 3 and 5 of the thiophene ring and a carboxylic acid group at position 2. The compound is also identified by synonyms such as MFCD01006744, YWOSIPRAZKDEIL-UHFFFAOYSA-N (InChIKey), and SCHEMBL15878596.
Structural Features:
Property | Value | Source |
---|---|---|
SMILES | OC(=O)C1=C(Br)C=C(Br)S1 | |
Melting Point | 215–220°C | |
XLogP3 | 3.2 |
The synthesis of brominated thiophenes gained prominence in the mid-20th century with advancements in electrophilic aromatic substitution. Early methods involved bromination of thiophene derivatives using elemental bromine or N-bromosuccinimide (NBS). A pivotal study by Steinkopf et al. (1934) explored bromothiophene isomers, laying groundwork for modern synthetic routes.
Evolution of Synthesis:
As a thiophene derivative, this compound serves as a versatile building block in organic synthesis. Its bromine atoms enable cross-coupling reactions (e.g., Suzuki, Stille), while the carboxylic acid group facilitates functionalization into esters, amides, or acyl chlorides. Key applications include:
Irritant